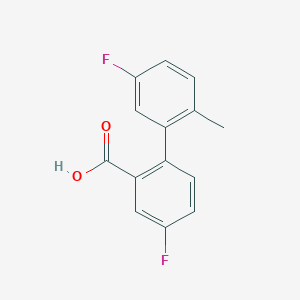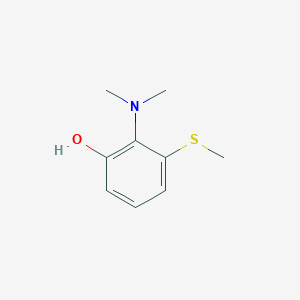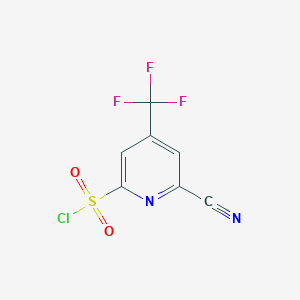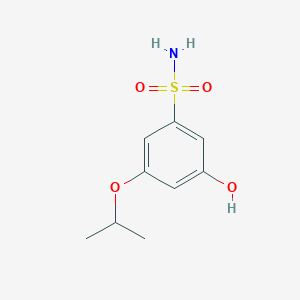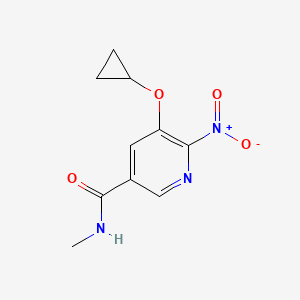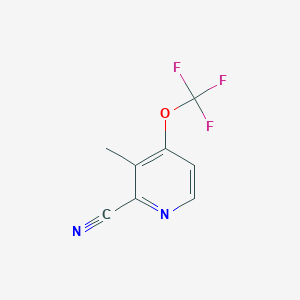
3-Methyl-4-trifluoromethoxy-pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-4-trifluoromethoxy-pyridine-2-carbonitrile is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethoxy group imparts distinct characteristics to the molecule, enhancing its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-trifluoromethoxy-pyridine-2-carbonitrile typically involves the introduction of the trifluoromethoxy group into the pyridine ring. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
化学反応の分析
Types of Reactions
3-Methyl-4-trifluoromethoxy-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce amines.
科学的研究の応用
3-Methyl-4-trifluoromethoxy-pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of pharmaceuticals and agrochemicals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Methyl-4-trifluoromethoxy-pyridine-2-carbonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
- **3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol
- **2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
Uniqueness
3-Methyl-4-trifluoromethoxy-pyridine-2-carbonitrile stands out due to its unique trifluoromethoxy group, which imparts enhanced stability and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
特性
分子式 |
C8H5F3N2O |
|---|---|
分子量 |
202.13 g/mol |
IUPAC名 |
3-methyl-4-(trifluoromethoxy)pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H5F3N2O/c1-5-6(4-12)13-3-2-7(5)14-8(9,10)11/h2-3H,1H3 |
InChIキー |
OOUGARWEHVQCQC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1C#N)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(2-[1,3]Dioxan-2-YL-ethyl)-phenyl]-2,2,2-trifluoro-ethylamine](/img/structure/B14849640.png)


